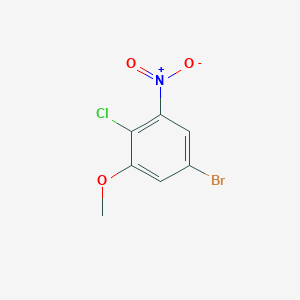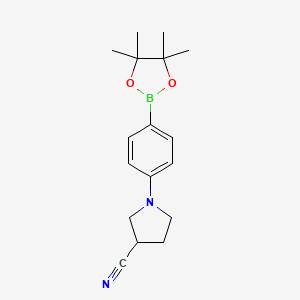
5-Bromo-2-chloro-1-methoxy-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-1-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO3. It is a derivative of benzene, substituted with bromine, chlorine, methoxy, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-methoxy-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Adding a bromine atom to the benzene ring using bromine in the presence of a catalyst like iron(III) bromide.
Chlorination: Introducing a chlorine atom using chlorine gas or other chlorinating agents.
Methoxylation: Adding a methoxy group using methanol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-1-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine and iron(III) bromide.
Chlorination: Chlorine gas or thionyl chloride.
Methoxylation: Methanol and sodium hydroxide.
Major Products
Reduction: 5-Bromo-2-chloro-1-methoxy-3-aminobenzene.
Oxidation: 5-Bromo-2-chloro-1-carboxy-3-nitrobenzene.
Applications De Recherche Scientifique
5-Bromo-2-chloro-1-methoxy-3-nitrobenzene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique structure.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-1-methoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, while the methoxy group can influence the compound’s solubility and reactivity. The bromine and chlorine atoms can participate in halogen bonding, affecting the compound’s binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-nitrobenzene: Lacks the methoxy and chlorine groups, making it less reactive in certain conditions.
2-Bromo-1-chloro-3-nitrobenzene: Similar structure but lacks the methoxy group, affecting its solubility and reactivity.
5-Bromo-1-chloro-2-methoxybenzene: Lacks the nitro group, making it less reactive in redox reactions.
Uniqueness
5-Bromo-2-chloro-1-methoxy-3-nitrobenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
63603-16-7 |
|---|---|
Formule moléculaire |
C7H5BrClNO3 |
Poids moléculaire |
266.47 g/mol |
Nom IUPAC |
5-bromo-2-chloro-1-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,1H3 |
Clé InChI |
PKSPEEIKWBQOAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1Cl)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]-](/img/structure/B13150112.png)

![1-[4-(Methylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13150127.png)


![(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13150145.png)



![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)


![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)

